4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
Description
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a bicyclic amine derivative featuring a 2-azabicyclo[2.2.1]heptane core fused to a substituted benzonitrile moiety. Its structure combines the rigidity of the bicyclo[2.2.1]heptane system with the electronic properties of the nitrile group, making it a candidate for studying steric and electronic effects in molecular interactions.
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMEZAXUCNDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves several steps. One common synthetic route includes the reaction of 3-methylbenzonitrile with a bicyclic amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Pharmacological Applications
- CNS Activity : Research indicates that compounds with azabicyclo structures exhibit significant central nervous system (CNS) activity. For instance, derivatives of azabicyclo compounds have been investigated for their potential as analgesics and anti-anxiety agents due to their interaction with neurotransmitter systems such as serotonin and dopamine .
- Antidepressant Effects : Some studies suggest that related compounds can modulate the reuptake of neurotransmitters, making them candidates for antidepressant development. The structural similarity to known antidepressants allows for exploration in this area .
Chemical Probes
- Biological Probes : The compound can serve as a chemical probe to study receptor interactions in various biological systems. The azabicyclo structure allows for specific binding to target proteins, facilitating the study of receptor dynamics and signaling pathways .
- Synthesis of Derivatives : Its synthesis can lead to a variety of derivatives that can be tailored for specific biological interactions, enhancing its utility in pharmacological research.
Drug Development
- Lead Compound : Due to its promising biological activity, 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile may act as a lead compound in the development of new therapeutic agents targeting neurological disorders or pain management .
- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the compound's structure to optimize its pharmacokinetic properties and enhance efficacy while minimizing toxicity.
Case Studies
Here are notable case studies highlighting the applications of similar compounds:
Mechanism of Action
The mechanism of action of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in the body .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile:
Functional and Reactivity Comparisons
- Electronic Effects : The benzonitrile group in the target compound exhibits strong electron-withdrawing behavior, which contrasts with the electron-donating ester group in AS57368 or the neutral aldehyde in . This affects binding affinity in receptor-ligand interactions .
- Steric Constraints : The bicyclo[2.2.1]heptane system imposes rigidity, but the diazabicyclo variant (AS99410) introduces additional hydrogen-bonding sites, enhancing catalytic activity in asymmetric reactions .
- Synthetic Accessibility : The target compound is synthesized via phase-transfer catalysis (similar to ), whereas AS57368 and AS99410 require enantioselective routes, increasing their production costs .
Key Research Insights
Commercial Availability and Pricing
| Compound | Supplier | Price (50 mg) | Stock Status |
|---|---|---|---|
| 4-{2-Azabicyclo[...]benzonitrile | CymitQuimica | €532.00 | In Stock |
| AS99410 | Not specified | €174.00 (100 mg) | In Stock |
| AS57368 | Not specified | €295.00 (250 mg) | In Stock |
Biological Activity
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine system, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile can be represented as follows:
- Molecular Formula : C_{12}H_{14}N_{2}
- Molecular Weight : 198.25 g/mol
- CAS Number : Not specified in the sources.
The compound features a 3-methylbenzonitrile moiety attached to a bicyclic amine, which may influence its interaction with biological systems.
The biological activity of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Compounds with similar structures have been studied for their effects on:
- Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors.
- Enzyme Inhibition : Possible inhibition of acetylcholinesterase, which is critical in neurodegenerative diseases.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds:
- Neuroprotective Effects : Research indicates that bicyclic amines can exhibit neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Antidepressant Activity : Compounds structurally related to 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile have shown promise as antidepressants in preclinical studies by enhancing serotonergic activity .
- Analgesic Properties : Some derivatives have demonstrated analgesic effects in animal models, suggesting that this class of compounds may be useful in pain management .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile:
- Substituents on the Aromatic Ring : Variations in substituents can significantly affect receptor binding affinity and selectivity.
- Bicyclic Amine Configuration : The stereochemistry of the bicyclic system plays a vital role in determining pharmacological effects.
Q & A
Q. What are the established synthetic routes for 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions between bicyclic carboxylic acids and substituted arylpiperazines or aryl amines. For example, analogous compounds (e.g., 3.9, (±)-endo-exo-3.10) were prepared using general procedure A, involving activation of the bicyclo[2.2.1]heptane-2-carboxylic acid with coupling agents (e.g., HATU, EDCI) followed by reaction with arylpiperazines. Yields ranged from 40–63%, with purity >97% confirmed by HPLC. Optimization strategies include:
- Temperature control : Reactions performed at 0–25°C to minimize side reactions.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization for solid products.
- Catalyst screening : Use of DMAP to enhance coupling efficiency .
Q. How is the structural identity of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile validated experimentally?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : H and C NMR confirm bicyclic scaffold integration (e.g., characteristic shifts for azabicyclo[2.2.1]heptane protons at δ 1.5–3.0 ppm) and benzonitrile substituents (δ ~7.5 ppm for aromatic protons).
- LC-MS : Molecular ion peaks ([M+H]) validate molecular weight (e.g., 3.9: observed m/z 297.2 vs. calculated 296.3).
- HPLC : Purity >97% with retention times consistent with nonpolar bicyclic cores .
Advanced Research Questions
Q. What computational strategies are recommended for studying the conformational dynamics of the 2-azabicyclo[2.2.1]heptane scaffold in this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to analyze ring puckering and substituent orientation. The bicyclo[2.2.1]heptane system exhibits restricted flexibility, making it ideal for docking studies.
- Density Functional Theory (DFT) : Calculate energy minima for endo/exo configurations (e.g., (±)-endo-exo-3.10 showed distinct NMR shifts for endo vs. exo isomers).
- InChI Key : Reference standardized identifiers (e.g., GYLMCBOAXJVARF-NTSWFWBYSA-N for related azabicyclo compounds) to cross-validate computational results .
Q. How can researchers resolve contradictory bioactivity data observed in SAR studies of azabicyclo-based compounds?
Methodological Answer: Contradictions may arise from:
- Stereochemical variability : Separate enantiomers via chiral HPLC (e.g., (±)-endo-exo-3.8) and test individually.
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, azabicyclo sulfonamides showed IC values ranging from 1–10 µM depending on cell type .
- Metabolic stability : Perform microsomal stability assays to rule out false negatives due to rapid degradation .
Q. What are the methodological challenges in derivatizing the benzonitrile group for pharmacological studies?
Methodological Answer:
- Boronation : Use Suzuki-Miyaura coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) to introduce aryl/heteroaryl groups. Monitor reaction progress via B NMR .
- Reductive amination : Convert nitrile to amine using LiAlH, but ensure azabicyclo ring stability under basic conditions.
- Click chemistry : Functionalize via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
